Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate

Organic Synthesis Cross-Coupling Reactivity

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1005786-10-6) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class, characterized by a 6-iodo substituent and an ethyl ester at the 2-position. It has a molecular weight of 317.08 g/mol and is typically supplied at 95% purity by multiple vendors.

Molecular Formula C9H8IN3O2
Molecular Weight 317.08 g/mol
CAS No. 1005786-10-6
Cat. No. B1394351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate
CAS1005786-10-6
Molecular FormulaC9H8IN3O2
Molecular Weight317.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=N1)C=CC(=N2)I
InChIInChI=1S/C9H8IN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3
InChIKeyIOFOQBGKWGVLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1005786-10-6): Core Chemical Profile for Procurement


Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1005786-10-6) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class, characterized by a 6-iodo substituent and an ethyl ester at the 2-position [1]. It has a molecular weight of 317.08 g/mol and is typically supplied at 95% purity by multiple vendors . The compound serves as a versatile synthetic intermediate, particularly for palladium-catalyzed cross-coupling reactions, due to the reactivity of the aryl iodide .

Why Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate Cannot Be Inferred from Close Analogs


Imidazo[1,2-b]pyridazine derivatives are extensively explored in medicinal chemistry as kinase inhibitors (e.g., DYRK1A, VEGFR-2, AAK1) and peripheral benzodiazepine receptor ligands, where subtle changes in halogen substitution and ester position dramatically alter potency, selectivity, and synthetic tractability [1][2]. The 6-iodo substituent on this scaffold provides a unique reactivity profile for late-stage functionalization via cross-coupling that the corresponding 6-chloro or 6-bromo analogs cannot replicate in terms of reaction rate and catalyst loading [3]. Consequently, substituting a 6-chloro or 6-bromo variant for the 6-iodo compound in a synthetic sequence leads to significant differences in yield, reaction conditions, and accessible chemical space.

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate: Head-to-Head Differentiation Evidence


Superior Palladium-Catalyzed Cross-Coupling Reactivity vs. 6-Chloro Analog

The 6-iodo substituent on the imidazo[1,2-b]pyridazine core offers superior reactivity in Suzuki-Miyaura and Sonogashira couplings compared to the 6-chloro analog (CAS 1690176-75-0) . Aryl iodides are known to undergo oxidative addition with Pd(0) catalysts approximately 100 times faster than aryl chlorides under identical conditions [1]. This reactivity advantage enables lower catalyst loadings and shorter reaction times for derivatization at the 6-position, a critical step in generating kinase inhibitor libraries .

Organic Synthesis Cross-Coupling Reactivity

Higher Synthetic Utility at 2-Carboxylate Position vs. 6-Iodo Core Without Ester

The ethyl ester at the 2-position enables straightforward hydrolysis to the carboxylic acid (CAS 1216380-53-8), a key functional handle for amide coupling or further elaboration [1]. In contrast, the simpler 6-iodoimidazo[1,2-b]pyridazine (CAS 1216703-05-7) lacks this functional group, limiting its utility to reactions at the 6-position only [2]. The presence of two orthogonal reactive sites (6-iodo for cross-coupling, 2-ester for amidation) makes this compound a more versatile building block for generating diverse compound libraries in drug discovery.

Medicinal Chemistry Derivatization Building Blocks

Documented High-Affinity Ligand Potential via Class-Based SAR

A structurally related 6-iodo imidazo[1,2-b]pyridazine derivative, 3-benzamidomethyl-6-iodo-2-(4'-t-butylphenyl)imidazo[1,2-b]pyridazine, exhibited an IC50 of 4.2 nM at the peripheral benzodiazepine receptor (PBR), demonstrating the scaffold's potential for high-affinity ligand development [1]. The target compound retains the critical 6-iodo substituent necessary for potency in this series, as evidenced by the PBR affinity data where iodine at this position was essential for sub-nanomolar activity [1].

Peripheral Benzodiazepine Receptor Kinase Inhibition SAR

Commercial Purity Benchmarking: 95% vs. 97-98% Grades

Commercial suppliers offer this compound primarily at 95% purity (AKSci, CymitQuimica) , while specialized vendors such as MolCore and Leyan supply a 97-98% grade . The 95% grade is priced at $2,618 per 5 g from AKSci, reflecting the cost of synthesizing an iodo-substituted heterocycle . For comparison, the 6-chloro analog (CAS 1690176-75-0) is typically available at a lower cost due to simpler synthesis, but the price difference is justified by the iodo compound's enhanced reactivity for downstream chemistry.

Procurement Purity Quality Control

Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate: Optimal Application Scenarios


Late-Stage Diversification of Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

Medicinal chemistry teams synthesizing imidazo[1,2-b]pyridazine-based kinase inhibitors (e.g., targeting DYRK1A or VEGFR-2) can use this compound as a key intermediate for introducing aryl or heteroaryl groups at the 6-position under mild conditions. The superior reactivity of the aryl iodide enables efficient coupling with boronic acids bearing sensitive functional groups, expanding accessible chemical space relative to the chloro analog [1][2].

Synthesis of Peripheral Benzodiazepine Receptor (PBR) Ligand Candidates

Based on class-level SAR showing that 6-iodo substitution on the imidazo[1,2-b]pyridazine core is critical for low nanomolar PBR affinity (IC50 = 4.2 nM), this compound serves as a precursor for developing high-affinity PBR ligands. The ethyl ester provides a handle for further functionalization to modulate pharmacokinetic properties without sacrificing receptor binding [3].

AAK1 Inhibitor Development for Neuropsychiatric Disorders

The imidazo[1,2-b]pyridazine scaffold is a core pharmacophore for adaptor associated kinase 1 (AAK1) inhibition, a target implicated in Alzheimer's disease, bipolar disorder, and pain. This compound's 2-ethyl ester allows for rapid analog generation via amide bond formation after hydrolysis, while the 6-iodo group enables exploration of substituent effects on AAK1 potency and selectivity [4].

Quality-Controlled Pilot Scale Synthesis for Lead Optimization

For lead optimization programs requiring reproducible, high-purity building blocks, the availability of this compound at 97-98% purity from multiple vendors ensures consistency across synthesis batches. The documented analytical specifications (NMR, HPLC) allow for immediate use in GLP-compliant synthetic protocols without additional purification [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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